Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Regioselective Addition Reactions : Ethyl and methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, closely related to ethyl 2-(1-methyl-1H-indol-3-yl)acetate, show regioselective addition at the activated exocyclic C=C bond with aromatic amines, leading to 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
- Synthesis of Novel Compounds : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a novel compound series, was synthesized from reactions involving benzothiazole and indole derivatives, demonstrating the synthetic versatility of indole-based compounds (Nassiri & Milani, 2020).
Biological Activity
- Antimicrobial Activity : Compounds like ethyl 2-(3-phenyl imino)methyl-1H-Indole-1-yl-acetate, synthesized from indole-3-carbaldehyde and chloro ethyl acetate, showed antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Muralikrishna et al., 2014).
- Synthesis of Antiallergic Agents : Ethyl (2-methyindol-3-yl)acetates were utilized in the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to develop novel antiallergic compounds. This highlights the role of indole derivatives in medicinal chemistry (Menciu et al., 1999).
Advanced Applications
- COX-2 Inhibition : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for cyclooxygenase (COX-1 and COX-2) inhibition, showing moderate to good selective COX-2 inhibition. This signifies the potential of indole derivatives in designing drugs to reduce side effects of nonsteroidal anti-inflammatory drugs (Shi et al., 2012).2. Cytotoxic Activity : A new cytotoxic indole-3-ethenamide was isolated from the ethyl acetate extract of Aspergillus sclerotiorum PT06-1, demonstrating the potential of indole derivatives in cancer research (Wang et al., 2011).
Properties
IUPAC Name |
ethyl 2-(1-methylindol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)8-10-9-14(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCQOCRWWFARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304272 | |
Record name | Ethyl 2-(1-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56999-62-3 | |
Record name | 56999-62-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(1-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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